molecular formula C14H23P B1296755 Di-tert-butylphenylphosphine CAS No. 32673-25-9

Di-tert-butylphenylphosphine

Cat. No. B1296755
CAS RN: 32673-25-9
M. Wt: 222.31 g/mol
InChI Key: XOJNEFQLMRCOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butylphenylphosphine is used as a catalyst in the cross-coupling of secondary organotrifluoroborates with aryl chlorides and bromides . It is also used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .


Synthesis Analysis

An efficient process to prepare di-tert-butyl (chloromethyl) phosphate, a key compound in the formation of many phosphon-oxymethyl pro-drugs, from chloromethyl chlorosulfate (CMCS) and di-tert-butyl potassium phosphate (DTBPP) is described . The two-step process to DTBPP starts from PCl3 and leverages a H2O2/catalytic KI mediated oxidation of di-tert-butyl phosphite to provide DTBPP in 81% yield and high purity .


Chemical Reactions Analysis

Di-tert-butylphenylphosphine is used as a catalyst for cross-coupling reactions, palladium-catalyzed monoarylation reactions (cocatalyst), coupling of alkyl bromides with aryl boronic acids, and as a reactant for the synthesis of palladium-FiberCats for aryl chloride Suzuki coupling .


Physical And Chemical Properties Analysis

Di-tert-butylphenylphosphine has a molecular weight of 222.31 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 .

Scientific Research Applications

  • Buchwald-Hartwig Cross Coupling Reaction

    • This reaction is used for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides .
    • Di-tert-butylphenylphosphine can act as a ligand to facilitate this reaction .
  • Heck Reaction

    • The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction .
    • Di-tert-butylphenylphosphine can be used as a ligand in this reaction .
    • The reaction involves the coupling of an alkene and an aryl or vinyl halide .
  • Hiyama Coupling

    • The Hiyama coupling is a chemical reaction used to form carbon-silicon bonds .
    • Di-tert-butylphenylphosphine can be used as a ligand in this reaction .
    • The reaction involves the coupling of an organosilane with an organic halide .
  • Negishi Coupling

    • The Negishi coupling is a cross-coupling reaction that involves the coupling of organohalides and organozinc compounds in the presence of palladium and nickel catalysts .
    • Di-tert-butylphenylphosphine can be used as a ligand in this reaction .
    • The reaction is used for the direct formation of carbon-carbon bonds .
  • Sonogashira Coupling

    • The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds .
    • Di-tert-butylphenylphosphine can be used as a ligand in this reaction .
    • The reaction involves the coupling of a terminal alkyne and an aryl or vinyl halide .
  • Stille Coupling

    • The Stille coupling is a transition metal cross-coupling reaction that involves the coupling of organohalides and organotin compounds in the presence of palladium .
    • Di-tert-butylphenylphosphine can be used as a ligand in this reaction .
    • The reaction is used for the direct formation of carbon-carbon bonds .
  • Suzuki-Miyaura Coupling

    • The Suzuki-Miyaura coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds .
    • Di-tert-butylphenylphosphine can be used as a ligand in this reaction .
    • The reaction involves the coupling of an organoboronic acid and an aryl or vinyl halide .
  • Palladium-Catalyzed Monoarylation Reactions

    • These reactions are used for the synthesis of aryl compounds .
    • Di-tert-butylphenylphosphine can act as a cocatalyst in these reactions .
    • The exact procedures and outcomes would depend on the specific substrates used .
  • Coupling of Alkyl Bromides with Aryl Boronic Acids

    • This reaction is used for the synthesis of arylated alkyl compounds .
    • Di-tert-butylphenylphosphine can act as a catalyst in this reaction .
    • The reaction involves the coupling of an alkyl bromide and an aryl boronic acid .
  • Synthesis of Palladium-FiberCats for Aryl Chloride Suzuki Coupling

    • This application involves the synthesis of palladium catalysts for use in Suzuki coupling reactions .
    • Di-tert-butylphenylphosphine can be used as a reactant in the synthesis of these catalysts .
    • The exact procedures and outcomes would depend on the specific substrates used .
  • Degradation Product of Phosphite Antioxidants

    • Di-tert-butylphenylphosphine is known to be a degradation product of certain phosphite antioxidants used in materials for the manufacturing of single-use equipment .
    • This application is more related to the field of materials science and engineering .
    • The exact procedures and outcomes would depend on the specific conditions and materials used .
  • Synthesis of Palladium-FiberCats for Aryl Chloride Suzuki Coupling

    • This application involves the synthesis of palladium catalysts for use in Suzuki coupling reactions .
    • Di-tert-butylphenylphosphine can be used as a reactant in the synthesis of these catalysts .
    • The exact procedures and outcomes would depend on the specific substrates used .
  • Degradation Product of Phosphite Antioxidants

    • Di-tert-butylphenylphosphine is known to be a degradation product of certain phosphite antioxidants used in materials for the manufacturing of single-use equipment .
    • This application is more related to the field of materials science and engineering .
    • The exact procedures and outcomes would depend on the specific conditions and materials used .
  • Cell Growth Inhibition

    • The inhibiting effect of the secondary phosphite antioxidant degradation product bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) on cell growth is well-known .
    • This application is more related to the field of biochemistry and cell biology .
    • The exact procedures and outcomes would depend on the specific conditions and materials used .

Safety And Hazards

Di-tert-butylphenylphosphine is classified as a pyrophoric liquid (Category 1), skin irritant (Category 2), eye irritant (Category 2A), specific target organ toxicant - single exposure (Category 3, respiratory system), and long-term (chronic) aquatic hazard (Category 4) . It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

ditert-butyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJNEFQLMRCOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311600
Record name Di-tert-butylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butylphenylphosphine

CAS RN

32673-25-9
Record name 32673-25-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-tert-butylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylphenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, 40 ml of tetrahydrofuran, 18.1 g (0.1 mol) of di-tert-butylphosphinous chloride and 0.14 g (0.001 mol (corresponding to 1% by mol)) of copper(I) bromide were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 13.5 g (0.12 mol) of chlorobenzene and 3.5 g (0.14 mol) of metallic magnesium in 100 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 25° C. to 30° C. After the dropwise addition was completed, stirring was conducted at a temperature of 35° C. to 40° C. for 3 hours. After the temperature of the reaction solution was returned to room temperature, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 40 ml of toluene and 30 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 110° C. to 112° C. under reduced pressure of 5 Torr were collected. As a result, 19.9 g (purity: 99.0%) of the aimed di-tert-butylphenylphosphine was obtained as a viscous oily substance. The yield was 89.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.1 g
Type
reactant
Reaction Step Four
Quantity
0.14 g
Type
catalyst
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butylphenylphosphine
Reactant of Route 2
Reactant of Route 2
Di-tert-butylphenylphosphine
Reactant of Route 3
Reactant of Route 3
Di-tert-butylphenylphosphine
Reactant of Route 4
Reactant of Route 4
Di-tert-butylphenylphosphine
Reactant of Route 5
Reactant of Route 5
Di-tert-butylphenylphosphine
Reactant of Route 6
Reactant of Route 6
Di-tert-butylphenylphosphine

Citations

For This Compound
57
Citations
F Marszaukowski, RT Boeré… - Crystal Growth & Design, 2022 - ACS Publications
Synthesis and molecular and supramolecular structures of a series of triarylphosphines P(Ph) 3–n {4-RO-3,5-( t Bu) 2 -C 6 H 2 } n (n = 1, 3; R = SiMe 3 , H) are reported. Chemical …
Number of citations: 8 pubs.acs.org
CD Rithner, CH Bushweller - Journal of the American Chemical …, 1985 - ACS Publications
A series of di-ZerZ-butylphosphines [(í-C4H9) 2PR; R= H, CH3, C2H5, CH2C6H5, z-C3H7, z-C4H9, and C6H5] has been studied by variable-temperature* H, 13Cj'H|, and 31Pj'H) NMR …
Number of citations: 41 pubs.acs.org
W Porzio, A Musco, A Immirzi - Inorganic Chemistry, 1980 - ACS Publications
Di-íerí-butylphenylphosphine P (i-Bu) 2Ph is a very bulky ligand which has a ligand cone angle= 170 and a solid cone angle= 4.55 rad, respectively. With this phosphine the only
Number of citations: 26 pubs.acs.org
R Countryman, WS McDonald - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… of one of the di-tert-butylphenylphosphine ligands. Similar compounds of iridium have been structurally characterized by Perego, Del Piero, Cesari, Clerici & Perrotti (1973). The large …
Number of citations: 13 scripts.iucr.org
T Yoshida, S Otsuka, DG Jones… - … for Transition Metal …, 1990 - Wiley Online Library
… This compound is prepared by a procedure similar to the one described above for the di-tert-butylphenylphosphine compound, employing (q3-allyl)(q5cyclopentadienyl)palladium'2 (…
Number of citations: 89 onlinelibrary.wiley.com
T Yoshida, S Otsuka, DG Jones, JL Spencer… - Inorganic …, 1979 - Wiley Online Library
Twoâ•’Coordinate Phosphine Complexes of Palladium(O) and Platinum(O) Page 1 21. Two-coordinate Phosphine Complexes of Palladium(0) and Platinum (0) I01 diethyl ether (two 5-…
Number of citations: 3 onlinelibrary.wiley.com
M Tschoerner, G Trabesinger, A Albinati… - …, 1997 - ACS Publications
New chiral complexes of Pd(0) containing either the bis(phosphine) (6,6‘-dimethoxybiphenyl-2,2‘-diyl)bis(3,5-di-tert-butylphenylphosphine) (MeO-BIPHEP, 1) or the phosphine−sulfur …
Number of citations: 60 pubs.acs.org
J Shen, B Wong, C Gu, H Zhang - Organic letters, 2015 - ACS Publications
… 3-amino-1H-1,2,4-triazoles in the presence of Knochel’s base tetramethylpiperidinylzinc chloride lithium chloride (TMPZnCl·LiCl) and catalytic bis(di-tert-butylphenylphosphine)…
Number of citations: 15 pubs.acs.org
D Drommi, R Nesper, PS Pregosin… - …, 1997 - ACS Publications
… ](anion), derived from 3,17-dioxo-4-androstene, have been prepared (bidentate = R-Binap, 3a; S,S-Chiraphos, 3b; (6,6‘-dimethoxybiphenyl-2,2‘-diyl)bis(3,5-di-tert-butylphenylphosphine…
Number of citations: 9 pubs.acs.org
J Haider, K Kunz, U Scholz - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
… In another case we used mixed arylalkylphosphines like di-tert-butylphenylphosphine (13) and a … Following the trend from triphenylphosphine (8) to di-tert-butylphenylphosphine (13), bi…
Number of citations: 71 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.